5-Nitro-2,3-dihydro-1,4-benzodioxine
Overview
Description
5-Nitro-2,3-dihydro-1,4-benzodioxine: is an organic compound that belongs to the class of benzodioxines. It is characterized by a benzene ring fused with a dioxine ring, with a nitro group attached to the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Nitro-2,3-dihydro-1,4-benzodioxine typically involves the nitration of 2,3-dihydro-1,4-benzodioxine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale nitration reactors with precise temperature and pressure control to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitro-2,3-dihydro-1,4-benzodioxine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 5-amino-2,3-dihydro-1,4-benzodioxine.
Substitution: Formation of various substituted benzodioxines depending on the substituent introduced.
Scientific Research Applications
Chemistry:
5-Nitro-2,3-dihydro-1,4-benzodioxine serves as a versatile intermediate in organic synthesis. It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology:
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine:
The compound is explored for its potential use in drug development. Its derivatives have shown promise in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydro-1,4-benzodioxine is primarily attributed to its nitro group. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can target enzymes and proteins involved in cellular processes, thereby exerting its antimicrobial and anti-inflammatory effects.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine: Lacks the nitro group and has different chemical reactivity and biological properties.
5-Amino-2,3-dihydro-1,4-benzodioxine: The amino derivative of 5-Nitro-2,3-dihydro-1,4-benzodioxine with distinct chemical and biological properties.
2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine: A highly nitrated derivative with different applications and properties
Uniqueness:
This compound is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1,4-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJIJSXCHOQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481548 | |
Record name | 5-Nitro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-28-2 | |
Record name | 5-Nitro-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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